Cas no 160495-86-3 (L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl-)

L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl- structure
160495-86-3 structure
Nome do Produto:L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl-
N.o CAS:160495-86-3
MF:C45H55N7O7
MW:805.960911035538
CID:152622
PubChem ID:460238

L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl- Propriedades químicas e físicas

Nomes e Identificadores

    • L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl-
    • benzyl [(2S)-1-({(2S,3R,4R)-5-({(2S)-1-[(1H-benzimidazol-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-3-hydroxy-4-[(4-methoxybenzyl)amino]-5-oxo-1-phenylpentan-2-yl}amino)-3-methyl-1-oxobutan-2-yl]carbamate (non-preferred name)
    • benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobut
    • L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)meth
    • L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]a
    • CHEMBL318803
    • (2R,3R,4S)-N-[2-[(4-Methoxybenzylamino]-4-[[N-[(benzyloxy)carbonyl]valyl]amino]-3-hydroxy-5- phenylpentanoyl]valine(2-benzimidazolyl)methylamide
    • benzyl N-[(1S)-1-[[(1S,2R,3R)-4-[[(1S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-propyl]amino]-1-benzyl-2-hydroxy-3-[(4-methoxyphenyl)methylamino]-4-oxo-butyl]carbamoyl]-2-methyl-propyl]carbamate
    • 2-Aminobenzyl-Substituted AHPPA deriv. 1
    • benzyl N-[(1S)-1-{[(2S,3R,4R)-4-{[(1S)-1-[(1H-1,3-benzodiazol-2-ylmethyl)carbamoyl]-2-methylpropyl]carbamoyl}-3-hydroxy-4-{[(4-methoxyphenyl)methyl]amino}-1-phenylbutan-2-yl]carbamoyl}-2-methylpropyl]carbamate
    • Statine deriv. 47
    • (2R,3R,4S)-N-(2-((4-Methoxybenzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine(2-benzimidazolyl)methylamide
    • 160495-86-3
    • DTXSID80166890
    • BDBM964
    • Inchi: InChI=1S/C45H55N7O7/c1-28(2)38(42(54)47-26-37-48-34-18-12-13-19-35(34)49-37)51-44(56)40(46-25-31-20-22-33(58-5)23-21-31)41(53)36(24-30-14-8-6-9-15-30)50-43(55)39(29(3)4)52-45(57)59-27-32-16-10-7-11-17-32/h6-23,28-29,36,38-41,46,53H,24-27H2,1-5H3,(H,47,54)(H,48,49)(H,50,55)(H,51,56)(H,52,57)/t36-,38-,39-,40+,41+/m0/s1
    • Chave InChI: VDAMGRGIJMNRLL-KMHPXQNHSA-N
    • SMILES: COC1C=CC(CN[C@H]([C@@H]([C@@H](NC([C@@H](NC(OCC2C=CC=CC=2)=O)C(C)C)=O)CC2C=CC=CC=2)O)C(N[C@H](C(NCC2NC3=CC=CC=C3N=2)=O)C(C)C)=O)=CC=1

Propriedades Computadas

  • Massa Exacta: 805.416297
  • Massa monoisotópica: 805.416297
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 7
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 59
  • Contagem de Ligações Rotativas: 21
  • Complexidade: 1300
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 5
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.8
  • Superfície polar topológica: 196

Propriedades Experimentais

  • Densidade: 1.232
  • Ponto de ebulição: 1103.3°C at 760 mmHg
  • Ponto de Flash: 621°C
  • Índice de Refracção: 1.608

L-Lyxonamide,N-[(1S)-1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-2-[[(4-methoxyphenyl)methyl]amino]-4-[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-5-phenyl- Literatura Relacionada

Fornecedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd